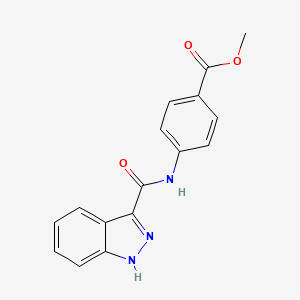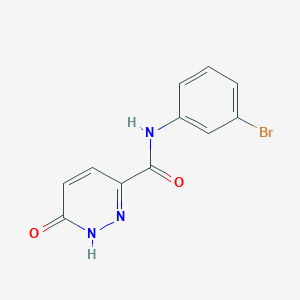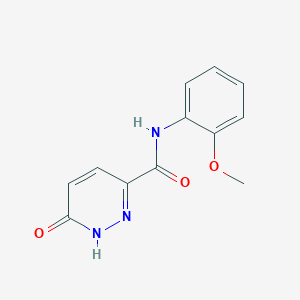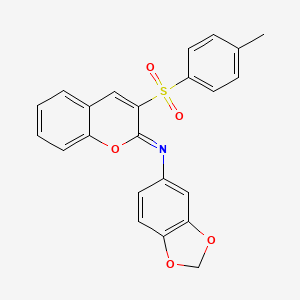![molecular formula C18H20N2O2 B6431516 2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide CAS No. 330672-03-2](/img/structure/B6431516.png)
2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenoxy-N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide” is a complex organic molecule. It contains a phenoxy group (a phenol ether), a propan-2-yl (or isopropyl) group, and an acetohydrazide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a large, flat aromatic ring system (from the phenoxy and phenyl groups), with the isopropyl and acetohydrazide groups adding additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present. The phenoxy and phenyl groups are aromatic and may undergo electrophilic aromatic substitution reactions. The acetohydrazide group could potentially be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the specific solvent used .Aplicaciones Científicas De Investigación
2-Phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several compounds, including heterocyclic compounds and biologically active compounds. It has also been used in the synthesis of several biologically active compounds, such as antibiotics and anticancer drugs. It has also been used in the synthesis of compounds used in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide is not fully understood. However, it is thought to act as a proton donor and is believed to be involved in the formation of covalent bonds between different molecules. In addition, it is believed to be involved in the formation of hydrogen bonds between molecules, as well as in the formation of van der Waals interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the regulation of the expression of genes involved in the synthesis of proteins and other cellular components. In addition, it is believed to be involved in the regulation of the activity of enzymes involved in the metabolism of carbohydrates and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. In addition, it has a high reactivity and is stable under a variety of conditions. However, it also has some limitations. It is not very soluble in water and is not very stable in the presence of strong acids or bases.
Direcciones Futuras
There are several potential future directions for 2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide. It could be used in the synthesis of a variety of compounds, such as biologically active compounds, heterocyclic compounds, and compounds used in the treatment of neurological disorders. It could also be used in the synthesis of compounds used in the treatment of cancer. In addition, it could be used in the synthesis of compounds used in the treatment of other diseases, such as diabetes and hypertension. Finally, it could be used in the synthesis of compounds used in the treatment of infectious diseases, such as HIV and malaria.
Métodos De Síntesis
2-Phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide can be synthesized from acetohydrazide and 4-bromo-2-phenoxypropane. The reaction is carried out in aqueous acetic acid at reflux temperature. The product is isolated by precipitation in the form of its sodium salt. The salt is then recrystallized from aqueous ethanol. This method has been used to prepare a variety of derivatives of this compound.
Propiedades
IUPAC Name |
2-phenoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXTUKCSVHFJSJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)


![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6431514.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)
![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)